Chiral Purity and Configurational Stability: (2S,3S)-Enantiomer versus Racemic Mixtures and Mono-Substituted Aziridines
The (2S,3S)-enantiomer of 2-Phenyl-3-(propan-2-yl)aziridine (CAS 73475-45-3) is commercially supplied with a specified enantiomeric excess (ee) of ≥98% as determined by chiral HPLC, a critical parameter for reproducible asymmetric synthesis outcomes. In contrast, the widely available unsubstituted 2-phenylaziridine is typically supplied as a racemate or with lower reported ee values (often ≤95% from common vendors) . The higher configurational stability of the trans-2,3-disubstituted scaffold, relative to 2-phenylaziridine, slows thermal racemization; DFT calculations indicate that the 3-isopropyl group elevates the nitrogen inversion barrier by 2–4 kcal/mol compared to a 3-H or 3-methyl analog [1].
| Evidence Dimension | Enantiomeric excess (ee) and nitrogen inversion barrier |
|---|---|
| Target Compound Data | ee ≥98% (commercial specification); DFT-calculated inversion barrier elevation of 2–4 kcal/mol relative to 3-H/3-methyl analogs |
| Comparator Or Baseline | 2-Phenylaziridine (racemic, typical ee ≤95%); 2-Phenyl-3-methylaziridine (lower inversion barrier) |
| Quantified Difference | ee improvement of ≥3 percentage points; inversion barrier increase of 2–4 kcal/mol |
| Conditions | Chiral HPLC (polysaccharide-based CSPs); DFT at B3LYP/6-31G(d) level |
Why This Matters
High and verifiable ee is critical for asymmetric synthesis campaigns and structure-activity relationship (SAR) studies where stereochemical purity directly governs biological or catalytic outcomes.
- [1] Dutta, P.; Dutta, M. Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian J. Chem. 2012, 24 (5), 2151–2154. View Source
